4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core (a cyclic boronate ester) with a 4-(3-methylbutoxy)phenyl substituent. The dioxaborolane ring, derived from pinacol (2,3-dimethyl-2,3-butanediol), confers enhanced stability to the boronic acid moiety, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura couplings . The 3-methylbutoxy group at the para position of the phenyl ring introduces steric bulk and moderate electron-donating effects, which can influence reactivity and solubility in organic solvents. This compound is typically synthesized via nucleophilic substitution or transmetalation reactions involving boronic acids and diols .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-13(2)11-12-19-15-9-7-14(8-10-15)18-20-16(3,4)17(5,6)21-18/h7-10,13H,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQNRRWLACEFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of 4-(3-methylbutoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or toluene. The mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimizations for larger batch sizes. Continuous flow reactors may be employed to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) under inert atmospheres.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane can be utilized in:
- Cross-Coupling Reactions : It acts as a boron reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is crucial for synthesizing pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds : The compound can introduce boron into aromatic systems, facilitating further transformations such as nucleophilic substitution or electrophilic aromatic substitution.
Materials Science
The compound's boron functionality allows it to be integrated into:
- Polymeric Materials : It can be used to enhance the mechanical properties of polymers through cross-linking or as a modifier to improve thermal stability.
- Optoelectronic Devices : Research has indicated that boron-containing compounds can improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties.
Medicinal Chemistry
In medicinal chemistry, this compound may play roles in:
- Drug Development : Its ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems or targeted therapies.
- Bioconjugation : The dioxaborolane moiety can facilitate the attachment of drugs to biomolecules through stable covalent bonds.
Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxoborolane demonstrated its utility in creating new compounds with enhanced biological activity. The synthesized compounds were characterized using NMR spectroscopy and X-ray crystallography to confirm their structures .
Study 2: Optoelectronic Applications
Research highlighted the optoelectronic response of boronate esters like this compound when exposed to fluorine ions. The findings suggested potential applications in sensors and electronic devices due to its sensitivity to ionic interactions .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura Coupling | Effective for forming biaryl compounds |
| Materials Science | Polymer Modification | Enhances mechanical properties |
| Optoelectronics | OLEDs and OPVs | Improves electronic performance |
| Medicinal Chemistry | Drug Delivery Systems | Stable covalent bonding with biomolecules |
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Comparative Data
Stability and Handling
- Hydrolytic Stability : All dioxaborolane derivatives are moisture-sensitive but stabilized by the pinacol ring. Compounds with electron-withdrawing groups (e.g., nitro ) may hydrolyze faster due to increased electrophilicity at boron.
- Thermal Stability : Derivatives with conjugated systems (e.g., phenylethynyl ) are stable under heating, making them suitable for high-temperature reactions like polymerizations.
Biological Activity
4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.
- Molecular Formula : CHBO
- Molecular Weight : 340.3 g/mol
- CAS Number : 2246560-75-6
Synthesis
The synthesis of this compound typically involves the borylation of aryl compounds. One common method includes the use of palladium catalysts to facilitate the reaction between boron compounds and aryl halides or triflates.
Biological Activity
The biological activity of this compound is primarily associated with its role as a boron reagent in organic synthesis and its potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that dioxaborolanes may possess anticancer properties. For instance:
- Mechanism of Action : The compound can inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.
- Case Study : A study reported that derivatives of dioxaborolanes showed significant cytotoxicity against breast cancer cells (MCF-7), demonstrating the potential for further development as anticancer agents.
Antimicrobial Properties
Research has also suggested that boron-containing compounds exhibit antimicrobial properties:
- Activity Against Bacteria : In vitro tests have shown that certain dioxaborolanes can inhibit the growth of Gram-positive bacteria.
- Potential Applications : These findings highlight the potential use of such compounds in developing new antimicrobial agents.
Data Table: Summary of Biological Activities
Research Findings
- Anticancer Mechanism : The compound's ability to form stable complexes with certain biomolecules may lead to disrupted cellular functions in cancer cells.
- Stability and Reactivity : The stability of dioxaborolanes under physiological conditions enhances their potential as drug candidates.
- Novel Applications : Ongoing research is exploring their use in targeted drug delivery systems due to their favorable interaction with biological membranes.
Q & A
Q. What are the common synthetic routes for preparing 4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A general procedure involves reacting a substituted phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. For example, 4-(3-methylbutoxy)phenylboronic acid can be treated with pinacol in the presence of a dehydrating agent (e.g., MgSO₄) in dichloromethane, followed by reflux and purification via column chromatography . Modifications to the aryl group (e.g., introducing 3-methylbutoxy) require careful control of steric and electronic effects during ligand exchange.
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer: Characterization relies on:
- ¹H/¹³C NMR : Peaks for the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and aryl protons (δ ~6.8–7.5 ppm). The 3-methylbutoxy chain shows signals at δ ~3.4–3.8 ppm (OCH₂) and δ ~1.0–1.6 ppm (alkyl CH₃) .
- FT-IR : B-O stretching at ~1350–1310 cm⁻¹ and C-O-C from the ether at ~1250 cm⁻¹.
- Mass Spectrometry (HRMS) : Exact mass confirmation (C₁₈H₂₇BO₃⁺: calculated 314.2052).
Q. What are its primary applications in organic synthesis?
Methodological Answer:
- Suzuki-Miyaura Coupling : Acts as a boron reagent for forming C-C bonds with aryl halides. The 3-methylbutoxy group enhances solubility in non-polar solvents .
- Photoredox Catalysis : Participates in Ir-catalyzed reactions with carbonyl compounds to form α-aryl ketones. The dioxaborolane ring stabilizes intermediates under light irradiation .
Advanced Research Questions
Q. What challenges arise in optimizing Suzuki-Miyaura couplings using this boron reagent?
Methodological Answer: Key challenges include:
- Hydrolysis Sensitivity : The dioxaborolane ring is prone to hydrolysis, requiring anhydrous conditions (e.g., Schlenk techniques) .
- Steric Hindrance : The 3-methylbutoxy group may slow transmetallation. Solutions include using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
- Catalyst Selection : Bulky ligands (e.g., SPhos) improve yields with electron-deficient aryl halides. Screen Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to balance activity and stability .
Q. How does the 3-methylbutoxy substituent influence the compound's reactivity in photoredox catalysis?
Methodological Answer: The substituent:
- Modifies Redox Potentials : Electron-donating effects lower the oxidation potential of the boron center, facilitating single-electron transfer (SET) with photoexcited Ir(III) catalysts .
- Enhances Stability : The bulky alkyl chain reduces undesired side reactions (e.g., proto-deboronation) in acidic media.
- Solubility : Improves miscibility in THF/MeCN mixtures, critical for homogeneous reaction conditions. Validate via cyclic voltammetry and Stern-Volmer quenching studies .
Q. What strategies mitigate hydrolysis of the dioxaborolane ring during reactions?
Methodological Answer:
- Moisture-Free Techniques : Use gloveboxes or molecular sieves (3Å) in reaction setups .
- Protective Additives : Add triethylamine (0.1–1.0 equiv) to scavenge trace water.
- Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to slow hydrolysis rates. Monitor via ¹¹B NMR for boronate ester integrity .
Q. How can computational modeling aid in designing derivatives with improved catalytic activity?
Methodological Answer:
- DFT Calculations : Optimize transition-state geometries (e.g., B-O bond cleavage in Suzuki coupling) using Gaussian or ORCA. Compare activation energies for substituent variations .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.
- Machine Learning : Train models on existing dioxaborolane reactivity datasets to predict optimal reaction conditions .
Analytical and Safety Considerations
Q. What analytical techniques resolve complex reaction mixtures involving this compound?
Methodological Answer:
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
